molecular formula C13H16ClNO3 B12721616 4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate CAS No. 139084-66-5

4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate

Katalognummer: B12721616
CAS-Nummer: 139084-66-5
Molekulargewicht: 269.72 g/mol
InChI-Schlüssel: XUNABFHVXQPMOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chloro-substituted benzene ring, an isopropylamino group, and a gamma-oxo butanoic acid moiety. Its hydrate form indicates the presence of water molecules in its crystalline structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate typically involves multiple steps:

    Alkylation: The process begins with the alkylation of p-chlorobenzyl chloride with isopropylamine to form 4-chloro-alpha-(1-methylethyl)benzylamine.

    Oxidation: The benzylamine derivative is then oxidized to introduce the gamma-oxo group, forming 4-chloro-alpha-(1-methylethyl)amino-gamma-oxobenzene.

    Carboxylation: The final step involves carboxylation to introduce the butanoic acid moiety, resulting in the formation of 4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the gamma-oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-alpha-(1-methylethyl)benzeneacetic acid: Shares the chloro-substituted benzene ring but lacks the gamma-oxo and amino groups.

    4-Chloro-alpha-(1-methylethyl)benzylamine: Contains the isopropylamino group but lacks the gamma-oxo and butanoic acid moieties.

Uniqueness

4-Chloro-alpha-((1-methylethyl)amino)-gamma-oxobenzenebutanoic acid hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

139084-66-5

Molekularformel

C13H16ClNO3

Molekulargewicht

269.72 g/mol

IUPAC-Name

4-(4-chlorophenyl)-4-oxo-2-(propan-2-ylamino)butanoic acid

InChI

InChI=1S/C13H16ClNO3/c1-8(2)15-11(13(17)18)7-12(16)9-3-5-10(14)6-4-9/h3-6,8,11,15H,7H2,1-2H3,(H,17,18)

InChI-Schlüssel

XUNABFHVXQPMOS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.